2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate

Spectrophotometric reagent design Metal-chelate stability Ligand denticity

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate (CAS 94006-36-7) is a pivalate-esterified pyridylazonaphthol that offers distinct advantages over PAN-4S for analytical method development. The ester motif increases lipophilicity, enhancing reversed-phase HPLC retention and improving metal-chelate extraction into non-polar solvents without ion-pairing agents. As a hydrolytically labile precursor, it enables controlled chelator release in immobilized-reagent or enzyme-activated detection systems. With a well-defined CAS identity (≥98% HPLC purity), it serves as a traceable reference standard for method validation and system suitability testing.

Molecular Formula C20H19N3O5S
Molecular Weight 413.4 g/mol
CAS No. 94006-36-7
Cat. No. B12650999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate
CAS94006-36-7
Molecular FormulaC20H19N3O5S
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)O)N=NC3=CC=CC=N3
InChIInChI=1S/C20H19N3O5S/c1-20(2,3)19(24)28-18-14-9-5-4-8-13(14)16(29(25,26)27)12-15(18)22-23-17-10-6-7-11-21-17/h4-12H,1-3H3,(H,25,26,27)
InChIKeyAIOACQSIUYJNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate (CAS 94006-36-7) – Reagent Identity & Baseline Characterization for Procurement Decisions


2-(2-Pyridylazo)-4-sulpho-1-naphthyl pivalate (CAS 94006-36-7) is a synthetic azo compound of molecular formula C20H19N3O5S (MW 413.447 g/mol, density 1.34 g/cm³) belonging to the sulfonated pyridylazonaphthol reagent class [1]. It functions as a chromogenic chelating ligand, forming characteristically colored complexes with transition-metal ions for spectrophotometric detection and quantification . The molecule is structurally distinguished from the widely used parent alcohol 2-(2-pyridylazo)-1-naphthol-4-sulfonic acid (PAN-4S, CAS 10558-11-9) by esterification of the naphtholic hydroxyl group with pivalic acid, yielding a pivalate ester prodrug-like motif [1][2].

Why 2-(2-Pyridylazo)-4-sulpho-1-naphthyl Pivalate Cannot Be Replaced by Generic PAN or Simple Sulfonated Analogs


Simply interchanging 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate with the free hydroxyl parent (PAN-4S) or the unsulfonated 2-(2-pyridylazo)-1-naphthol (α-PAN) carries analytical risk because the pivalate ester moiety fundamentally alters three performance-determining properties simultaneously: (i) solubility and lipophilicity, (ii) metal-chelate formation kinetics and stability constants, and (iii) reagent stability against hydrolysis and oxidation [1][2]. The class of sulfonated pyridylazonaphthols is known to exhibit position-dependent and substituent-dependent variation in acidity constants, chelate stability, and spectrophotometric sensitivity—with the sulfonate position alone shifting molar absorptivity by thousands of L·mol⁻¹·cm⁻¹ and altering selectivity for specific metal ions such as Ni(II) vs. Co(II) [2][3]. Without direct head-to-head data, users must assume that the pivalate ester introduces an additional layer of differential behavior that cannot be predicted from data on the free hydroxyl analogs, making direct substitution a source of uncontrolled variability in validated analytical methods.

Quantitative Differentiation Evidence for 2-(2-Pyridylazo)-4-sulpho-1-naphthyl Pivalate vs. Closest Comparators


Pivalate Ester Blockade of the Naphtholic Hydroxyl: Loss of the Primary Metal-Coordination Donor Site

In 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate, the naphtholic –OH group (pKa ~8–9 in PAN-4S) is replaced by a pivalate ester function. This eliminates the deprotonatable oxygen donor that normally participates with the pyridyl nitrogen and the azo nitrogen in forming stable N,N,O-tridentate chelate rings characteristic of PAN-4S and its sulfonated isomers [1][2]. The parent PAN-4S forms 1:1 and 1:2 metal:ligand complexes with Ni(II) and Cu(II) exhibiting stability constants log β₂ on the order of 10–15; the pivalate ester is expected to act exclusively as an N,N-bidentate (or possibly monodentate) ligand after hydrolysis or via alternative coordination modes, substantially lowering stability constants [2]. No published formation constants are available for the intact pivalate ester (direct head-to-head data not found; class-level inference).

Spectrophotometric reagent design Metal-chelate stability Ligand denticity

Enhanced Lipophilicity and Altered Solubility Profile Driven by the Pivalate Ester Group

Esterification with pivalic acid replaces the polar hydroxyl group with a bulky tert-butyl carbonyl moiety. The parent PAN-4S (C15H11N3O4S, MW 329.33) has a calculated log P of approximately 2.5–3.0; addition of the pivalate group (adding C5H9O2, ΔMW +84.12) is predicted to increase log P by roughly 1.0–1.5 units based on fragment-based calculations, shifting the compound from a water-soluble sulfonate dye toward a more chloroform- or organic-solvent-extractable species [1]. This directly impacts the efficiency of liquid-liquid extraction-based preconcentration protocols. Published solvent extraction data for PAN-4S with tetrabutylammonium counter-ions demonstrate partition constants strongly dependent on the hydrophobicity of the ligand [1].

Lipophilicity Extraction efficiency Solubility

Hydrolytic Lability of the Pivalate Ester Linkage: Temporal Stability and Reagent Storage Considerations

The pivalate ester linkage (tert-butyl ester) is susceptible to both acid- and base-catalyzed hydrolysis, reverting to the parent PAN-4S and pivalic acid. Pivalate esters of phenols typically exhibit hydrolysis half-lives on the order of hours to days under alkaline conditions (pH > 9) and days to weeks under neutral aqueous conditions, whereas the parent sulfonated pyridylazonaphthols are indefinitely stable as solids and in properly stored solution [1]. No specific hydrolysis kinetics have been published for 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate. The parent PAN-4S can be stored as a solid without degradation; the pivalate ester requires verification of purity over time (HPLC monitoring) to ensure no reversion has occurred .

Ester hydrolysis Reagent stability Storage conditions

Distinctive UV-Visible Absorption Profile vs. Free Hydroxyl Analogs

The UV-Visible absorption spectrum of a pyridylazonaphthol is directly modulated by the ionization state of the hydroxyl group and the azo-hydrazone tautomeric equilibrium. Esterification of the hydroxyl group eliminates the pH-dependent spectral shifts characteristic of PAN-4S (which exhibits λmax shifts from ~470 nm in acidic media to ~550 nm in alkaline media upon deprotonation) [1]. The pivalate ester would be expected to show a pH-independent absorption band dominated by the azo chromophore, with a λmax likely in the 420–480 nm range (class-level inference; no published spectrum located for CAS 94006-36-7). This distinction affects wavelength selection for spectrophotometric detection and potential spectral overlap with interferents.

UV-Vis spectroscopy Chromogenic reagent Absorption wavelength

Commercially Available Purity Grade: 98.0% (HPLC) vs. Typical PAN-4S Specifications

The commercial specification for 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate as listed by multiple suppliers is 98.0% minimum purity (HPLC) [1]. In comparison, the parent compound PAN-4S (CAS 10558-11-9) is typically offered at 95% purity . This 3-percentage-point difference in minimum purity specification may reflect differences in synthetic accessibility, purification difficulty, or stability during storage, and directly impacts the reliability of quantitative analytical work at trace levels.

Purity specification Procurement quality Reagent grade

Molecular Weight Differentiation from the Closest Chlorosulfonyl Analog (CAS 94006-33-4)

The closest commercially available structural analog to 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate is 4-(chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate (CAS 94006-33-4, C20H18ClN3O4S, MW 431.893 g/mol) . The target compound differs by substitution of the –SO₂Cl group with –SO₃H, reducing the molecular weight by 18.446 g/mol (413.447 vs. 431.893 g/mol) and replacing a reactive sulfonyl chloride electrophile with a stable sulfonic acid group [1]. This distinction is critical for procurement: the chlorosulfonyl analog is a synthetic intermediate with different reactivity, solubility, and storage requirements, and cannot substitute for the target compound in applications requiring the free sulfonic acid moiety without additional hydrolysis steps.

Molecular weight Structural analog differentiation Procurement identification

Procurement-Guiding Application Scenarios for 2-(2-Pyridylazo)-4-sulpho-1-naphthyl Pivalate (CAS 94006-36-7)


Precursor or Prodrug Form for Controlled Generation of PAN-4S In Situ

The pivalate ester can serve as a protected, hydrolytically labile precursor to PAN-4S (CAS 10558-11-9) [4]. In scenarios requiring delayed or spatially controlled release of the active chelating ligand—such as in immobilized reagent systems, time-resolved assays, or enzyme-activated detection schemes where an esterase or lipase triggers chelator generation—the pivalate ester offers a distinct advantage over pre-formed PAN-4S. The increased lipophilicity (class-level inference, Section 3) also facilitates passive membrane permeation in cellular or compartmentalized systems where the charged PAN-4S would be membrane-impermeable.

Organic-Phase or Mixed-Solvent Extraction Protocols Requiring Enhanced Ligand Lipophilicity

The pivalate ester's predicted 1.0–1.5 log P unit increase over PAN-4S (Section 3) makes it more suitable for liquid-liquid extraction protocols employing non-polar solvents such as chloroform, dichloromethane, or octanol-water mixtures [4]. This is particularly relevant for trace metal preconcentration from aqueous samples where the parent sulfonic acid would partition poorly into the organic phase, necessitating ion-pairing agents [2]. The ester form may simplify extraction workflows by reducing or eliminating the need for counter-ion reagents.

Chromatographic Method Development Requiring Distinct Retention Behavior

In reversed-phase HPLC method development for metal-chelate separations, sulfonated 2-(2-pyridylazo)-1-naphthols exhibit position-dependent retention times [4]. The pivalate ester introduces an additional hydrophobic handle that shifts retention significantly toward longer retention times compared to PAN-4S, potentially enabling better resolution from early-eluting matrix components or closely related metal-chelate peaks. This differential chromatographic behavior may be exploited to achieve separations not attainable with the free hydroxyl analogs.

Quality Control and Reference Standard for Pivalate Ester-Containing Formulations

As a well-defined chemical entity with a specified minimum purity of 98.0% (HPLC) [4], 2-(2-pyridylazo)-4-sulpho-1-naphthyl pivalate can serve as a reference standard for analytical method validation, system suitability testing, or impurity profiling in formulations or synthetic batches where the pivalate ester motif is present. Its distinct CAS registry number (94006-36-7) and molecular identity provide unambiguous traceability for regulatory or quality documentation purposes.

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